molecular formula C6H17NO2Si B1293533 3-(Dimethoxymethylsilyl)propylamine CAS No. 3663-44-3

3-(Dimethoxymethylsilyl)propylamine

Cat. No. B1293533
CAS RN: 3663-44-3
M. Wt: 163.29 g/mol
InChI Key: ZYAASQNKCWTPKI-UHFFFAOYSA-N
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Patent
US04649208

Procedure details

Into the same reactor as used in Example 1, 17.1 parts of allylamine, 0.3 part of carbazole, 0.00005 part as platinum atom of the same platinum complex as in Example 1 were charged, 31.8 parts of methyldimethoxysilane were added dropwise at 40° C. over 5 minutes, followed further by continuing stirring for 4 hours while maintaining the liquid temperature at 60° C. After cooling, 1.7 parts of ethanol were added and distillation was carried out to give 36.2 parts of γ-aminopropylmethyldimethoxysilane boiling at 105° to 109° C./50 Torr. This corresponded to 74% yield based on the theoretical amount.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C1C2NC3C(=CC=CC=3)C=2C=CC=1.[CH3:18][SiH:19]([O:22][CH3:23])[O:20][CH3:21]>C(O)C>[NH2:4][CH2:1][CH2:2][CH2:3][Si:19]([CH3:18])([O:22][CH3:23])[O:20][CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by continuing stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NCCC[Si](OC)(OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.